Cas no 155348-06-4 (4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol)

4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol structure
155348-06-4 structure
Product name:4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol
CAS No:155348-06-4
MF:C10H20O3
MW:188.264003753662
CID:98018
PubChem ID:71307309

4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol Chemical and Physical Properties

Names and Identifiers

    • 4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol
    • 1,3-Cyclohexanediol,4-(1-hydroxy-1-methylethyl)-1-methyl-, [1S-(1a,3a,4a)]- (9CI)
    • P-MENTHANE-1,3,8-TRIOL
    • [ "" ]
    • p-Menthane-1,3,8-triol;4-(2-Hydroxypropan-2-yl)-1-Methylcyclohexane-1,3-diol
    • AKOS022184671
    • 155348-06-4
    • 1,3-Cyclohexanediol, 4-(1-hydroxy-1-methylethyl)-1-methyl-, [1S-(1alpha,3alpha,4alpha)]- (9CI)
    • Inchi: InChI=1S/C10H20O3/c1-9(2,12)7-4-5-10(3,13)6-8(7)11/h7-8,11-13H,4-6H2,1-3H3
    • InChI Key: JRNAYJOJYCECDH-UHFFFAOYSA-N
    • SMILES: OC(C1CCC(C)(O)CC1O)(C)C

Computed Properties

  • Exact Mass: 188.14124450g/mol
  • Monoisotopic Mass: 188.14124450g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 60.7Ų

Experimental Properties

  • Color/Form: Oil
  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 312.9±27.0 °C at 760 mmHg
  • Flash Point: 147.4±18.3 °C
  • PSA: 60.69000
  • LogP: 0.66930
  • Vapor Pressure: 0.0±1.5 mmHg at 25°C

4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol Security Information

4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P53990-5 mg
P-Menthane-1,3,8-triol
155348-06-4
5mg
¥4480.0 2021-09-08
TargetMol Chemicals
TN5850-1 ml * 10 mm
p-Menthane-1,3,8-triol
155348-06-4
1 ml * 10 mm
¥ 3190 2024-07-24
TargetMol Chemicals
TN5850-1 ml * 10 mm
p-Menthane-1,3,8-triol
155348-06-4
1 ml * 10 mm
¥ 3190 2024-07-19
A2B Chem LLC
AA77355-5mg
p-Menthane-1,3,8-Triol
155348-06-4 97.0%
5mg
$552.00 2024-04-20
TargetMol Chemicals
TN5850-5mg
p-Menthane-1,3,8-triol
155348-06-4
5mg
¥ 3090 2024-07-24
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN5850-5 mg
p-Menthane-1,3,8-triol
155348-06-4
5mg
¥4315.00 2022-04-26
TargetMol Chemicals
TN5850-5 mg
p-Menthane-1,3,8-triol
155348-06-4 98%
5mg
¥ 3,090 2023-07-10
TargetMol Chemicals
TN5850-5mg
p-Menthane-1,3,8-triol
155348-06-4
5mg
¥ 3090 2024-07-19
TargetMol Chemicals
TN5850-1 mL * 10 mM (in DMSO)
p-Menthane-1,3,8-triol
155348-06-4 98%
1 mL * 10 mM (in DMSO)
¥ 3190 2023-09-15

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